D-Mannose-13C,d-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Mannose-13C,d-1: is a labeled analog of D-Mannose, a naturally occurring sugar. This compound is specifically labeled with carbon-13 and deuterium, making it useful in various scientific research applications. D-Mannose plays a crucial role in human metabolism, particularly in the glycosylation of proteins, which is essential for proper cellular function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Mannose-13C,d-1 involves the incorporation of carbon-13 and deuterium into the D-Mannose molecule. This can be achieved through various synthetic routes, including chemical synthesis and enzymatic conversion. The reaction conditions typically involve the use of isotopically labeled precursors and specific catalysts to ensure the incorporation of the desired isotopes .
Industrial Production Methods: Industrial production of this compound often relies on biotechnological methods due to the high cost and complexity of chemical synthesis. Enzymatic conversion using D-lyxose isomerase, D-mannose isomerase, cellobiose 2-epimerase, and D-mannose 2-epimerase has been explored for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: D-Mannose-13C,d-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and interactions of D-Mannose in biological systems .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield D-Mannonic acid, while reduction can produce D-Mannitol .
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Mannose-13C,d-1 is used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism. Its labeled isotopes allow for precise tracking and quantification in various chemical reactions .
Biology: In biological research, this compound is used to study glycosylation processes, which are critical for protein folding and function. It helps in understanding the role of glycosylation in diseases and cellular functions .
Medicine: this compound has applications in medical research, particularly in studying urinary tract infections. It is known to inhibit the adhesion of Escherichia coli to the urinary tract, thereby preventing infections .
Industry: In the industrial sector, this compound is used in the production of various pharmaceuticals and nutraceuticals. Its role in glycosylation makes it valuable for producing glycoproteins and other biologically active compounds .
Wirkmechanismus
D-Mannose-13C,d-1 exerts its effects primarily through its involvement in glycosylation processes. It acts as a substrate for glycosyltransferases, enzymes that transfer sugar moieties to proteins and lipids. This process is crucial for proper protein folding, stability, and function. Additionally, this compound can inhibit the adhesion of uropathogenic Escherichia coli to the urinary tract by blocking the bacterial adhesion sites .
Vergleich Mit ähnlichen Verbindungen
D-Mannose-13C-1: Another labeled analog of D-Mannose, used for similar research applications.
D-Mannose-[1,2-13C2]: Labeled with two carbon-13 isotopes, used in metabolic studies.
D-Mannose-[1,2,3-13C3]: Labeled with three carbon-13 isotopes, providing more detailed metabolic tracking.
Uniqueness: D-Mannose-13C,d-1 is unique due to its dual labeling with carbon-13 and deuterium, which provides enhanced sensitivity and specificity in research applications. This dual labeling allows for more precise tracking and quantification in metabolic studies compared to compounds labeled with only one isotope .
Eigenschaften
Molekularformel |
C6H12O6 |
---|---|
Molekulargewicht |
182.15 g/mol |
IUPAC-Name |
(2S,3S,4R,5R)-3-deuterio-2,3,4,5,6-pentahydroxy(313C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i5+1D |
InChI-Schlüssel |
GZCGUPFRVQAUEE-QAWYVAOLSA-N |
Isomerische SMILES |
[2H][13C@@]([C@@H](C=O)O)([C@@H]([C@@H](CO)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.